1-(十二烷氧基)-4-((4-乙炔基苯基)乙炔基)苯

描述

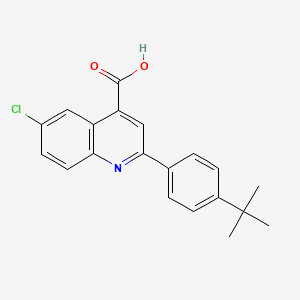

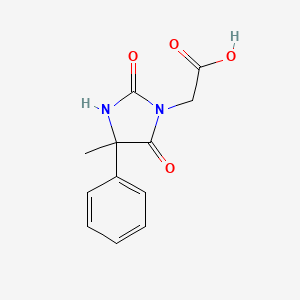

The compound "1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene" is a molecule that is likely to exhibit interesting properties due to its structural features. It contains a benzene ring substituted with ethynyl groups and a dodecyloxy chain, which suggests potential mesomorphic behavior, similar to the compounds studied in the provided papers. These structural elements are known to influence the liquid crystalline properties of a compound, as seen in the synthesis and mesomorphic behavior of 1,2,4,5-tetrasubstituted benzenes with various substituents , and the novel liquid crystal compound characterized in another study .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including the use of palladium-catalyzed coupling reactions such as Suzuki and Stille couplings, as demonstrated in the synthesis of bispyrenoimidazole derivatives . The introduction of dodecyl chains to improve solubility in organic solvents is also a common strategy . These methods could be adapted for the synthesis of "1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene," ensuring the proper attachment of the dodecyloxy and ethynyl groups to the benzene core.

Molecular Structure Analysis

The molecular structure of such compounds is crucial in determining their mesomorphic behavior. The rigidity of the alkynyl unit and the flexibility of the dodecyloxy chain can influence the overall shape of the molecule and its ability to form liquid crystalline phases . Molecular modeling and analysis of pi-pi interactions, particularly between peripheral phenyl groups, can provide insights into the calamitic or discotic nature of the molecule .

Chemical Reactions Analysis

The reactivity of "1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene" would be influenced by the presence of the ethynyl groups, which are known to participate in various chemical reactions, including additional coupling reactions that could further modify the molecule . The dodecyloxy chain, while not as reactive, could affect the solubility and phase behavior of the compound during reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene" would likely include mesomorphic behavior, as indicated by the studies of similar tetrasubstituted benzenes . The thermal stability of the compound could be high, as seen in the family of bispyrenoimidazole derivatives . Photophysical properties such as fluorescence could also be of interest, given the high fluorescence quantum yield and lifetime observed in related diarylalkynes . The compound's behavior in different temperatures and viscosities could provide further understanding of its liquid crystalline properties .

科学研究应用

聚合物合成和性质

1-(十二烷氧基)-4-((4-乙炔基苯基)乙炔基)苯及其相关化合物已被用于合成各种聚合物,在材料科学中展示了重要的应用。例如,聚((2,5-二烷氧基-对-苯亚乙烯基-对-苯亚乙烯基)乙炔基),结合了类似的结构基序,表现出有趣的发光和电子性质,表明在光电器件中具有潜在用途。这些聚合物在其发射光谱中表现出聚集诱导红移,这可能表明它们在发光应用中的效用 (Li, Powell, Hayashi, & West, 1998)。

聚集诱导发射

具有与 1-(十二烷氧基)-4-((4-乙炔基苯基)乙炔基)苯相似的结构的化合物已经过研究,以了解其聚集诱导发射 (AIE) 特性。这种现象是指化合物在聚集态下表现出增加的发射,为传感和成像技术中的应用开辟了可能性。例如,一项关于基于四苯基乙烯的超支化共轭聚合物的研究表明,在聚集态下具有高荧光量子产率,这与开发先进荧光材料高度相关 (Hu 等,2012)。

分子电子学和 NDR 特性

已经研究了某些与 1-(十二烷氧基)-4-((4-乙炔基苯基)乙炔基)苯相似的分子结构在分子电子学中的潜力。例如,含有硝胺氧化还原中心的分子(在结构上与目标化合物相关)在电子器件中表现出负微分电阻 (NDR),表明在分子级逻辑器件中具有潜在应用 (Chen, Reed, Rawlett, & Tour, 1999)。

液晶相中的光物理学

对与 1-(十二烷氧基)-4-((4-乙炔基苯基)乙炔基)苯具有相似结构特征的胂类树状聚合物的研究揭示了在不同的晶体和液晶相中引人入胜的光物理行为。这项研究增强了对纯相中的分子运动性和光反应的理解,并可能对光响应材料的开发产生影响 (Lehmann, Fischbach, Spiess, & Meier, 2004)。

属性

IUPAC Name |

1-dodecoxy-4-[2-(4-ethynylphenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O/c1-3-5-6-7-8-9-10-11-12-13-24-29-28-22-20-27(21-23-28)19-18-26-16-14-25(4-2)15-17-26/h2,14-17,20-23H,3,5-13,24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGSWCNYEMJMMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393885 | |

| Record name | 1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene | |

CAS RN |

364621-99-8 | |

| Record name | 1-(Dodecyloxy)-4-((4-ethynylphenyl)ethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-Cyano-2-[5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-ylidene]ethylidene]indolin-3-one](/img/structure/B1306832.png)

![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)